2-Methyl-9,10-di(naphthalen-2-yl)anthracene chemical structure and properties
2-Methyl-9,10-di(naphthalen-2-yl)anthracene chemical structure and properties
An In-Depth Technical Guide to 2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN): A Key Material for High-Performance Blue OLEDs
Executive Summary
The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for displays and solid-state lighting, is critically dependent on the development of highly efficient, stable, and pure-color emitting materials. The quest for high-performance blue emitters has historically been a significant challenge due to the wide bandgap required, which often leads to materials with poor stability. 2-Methyl-9,10-di(naphthalen-2-yl)anthracene, commonly abbreviated as MADN, has emerged as a cornerstone material in this field.[1] Its unique molecular architecture, featuring a rigid anthracene core flanked by bulky naphthyl groups, provides an exceptional combination of thermal stability, high photoluminescence efficiency, and ambipolar charge transport capabilities. This guide provides a comprehensive technical overview of MADN, detailing its chemical structure, physicochemical properties, synthesis, and photophysical characteristics. It further explores its pivotal role as both a highly efficient blue fluorescent emitter and a versatile host material in state-of-the-art OLED devices, offering researchers and drug development professionals a detailed resource on its application and performance.
Introduction: The Challenge and Triumph of Blue Emitters
In OLED device engineering, the three primary colors—red, green, and blue—are required for full-color displays. While stable and efficient red and green emitting materials have been developed with relative success, blue emitters have remained a persistent bottleneck. The wider energy gap necessary for blue light emission often correlates with lower molecular stability and shorter operational lifetimes. Anthracene and its derivatives have been extensively studied to overcome these issues due to their inherent blue fluorescence and robust aromatic structure.[2][3]
MADN represents a significant advancement in this class of materials. The introduction of two naphthalene moieties at the 9 and 10 positions of the anthracene core induces significant steric hindrance. This twisted conformation is a key design feature that effectively suppresses intermolecular π-π stacking in the solid state.[4] This structural attribute minimizes the formation of aggregates and excimers, which are common non-radiative decay pathways that quench fluorescence and degrade device performance. Furthermore, the methyl group at the 2-position enhances its morphological stability. As a result, MADN exhibits excellent photoluminescence and serves as a highly effective material for achieving the deep blue emission essential for next-generation displays.[1]
Molecular Structure and Physicochemical Properties
The foundational characteristics of MADN stem directly from its molecular structure, which dictates its electronic, optical, and thermal properties.
Chemical Structure
MADN consists of a central anthracene core functionalized with two naphthyl groups at the 9 and 10 positions and a methyl group at the 2-position.
Chemical Structure of MADN
Caption: Chemical structure of 2-Methyl-9,10-di(naphthalen-2-yl)anthracene.
Physicochemical Data Summary
The key identifiers and properties of MADN are summarized below. High purity (>99% by HPLC) is essential for its use in electronic devices, as impurities can act as charge traps or quenching sites, severely degrading performance.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Methyl-9,10-di(naphthalen-2-yl)anthracene | |
| Synonyms | MADN, 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene | [5][6] |
| CAS Number | 804560-00-7 | [5] |
| Molecular Formula | C₃₅H₂₄ | [5] |
| Molecular Weight | 444.57 g/mol | |
| Appearance | Solid | |
| Melting Point | 253-258 °C | |
| Purity (Assay) | >99% (HPLC) | |
| Solubility | Soluble in chloroform, dichloromethane | [7] |
Synthesis and Purification
The synthesis of complex polycyclic aromatic hydrocarbons like MADN typically relies on modern cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon bonds.
Synthetic Strategy: The Power of Cross-Coupling
While multiple pathways to anthracene derivatives exist, including Friedel-Crafts reactions and various cyclizations, the Suzuki cross-coupling reaction is a highly favored method for creating structures like MADN.[2][8] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. The choice of this method is driven by its high tolerance for various functional groups, relatively mild reaction conditions, and high yields. For a molecule like MADN, a plausible route involves coupling a di-halogenated methylanthracene precursor with a naphthalene boronic acid.
Representative Synthesis Workflow
A generalized protocol for a Suzuki-type synthesis is outlined below. The specific precursors would be 9,10-dibromo-2-methylanthracene and naphthalene-2-boronic acid.
Caption: Generalized workflow for the synthesis of MADN via Suzuki coupling.
Protocol: Synthesis of MADN
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Reactor Setup: A three-neck round-bottom flask is charged with 9,10-dibromo-2-methylanthracene, 2.2 equivalents of naphthalene-2-boronic acid, and 3 equivalents of a base such as potassium carbonate.
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Catalyst Addition: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), is added to the flask.
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Solvent and Degassing: A solvent mixture, typically toluene and water (e.g., in a 4:1 ratio), is added. The mixture is then thoroughly degassed by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: The mixture is heated to reflux (around 80-90 °C) under an inert atmosphere and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
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Aqueous Workup: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.
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Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel.
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Final Sublimation: For OLED applications, the material must be of exceptionally high purity. The final and most critical purification step is temperature-gradient sublimation under high vacuum. This process removes residual solvent, catalyst, and organic impurities, yielding the ultra-pure material required for device fabrication.
Electronic and Photophysical Properties
The performance of MADN in an OLED is governed by its electronic energy levels and how it behaves upon photo-excitation.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a material's charge injection and transport properties. MADN possesses a wide energy gap, which is essential for achieving blue emission. This wide gap also imparts high electrochemical stability. Its ambipolar nature, meaning it can transport both holes and electrons, is a significant advantage.[1][9] This balanced charge transport is crucial for ensuring that the recombination of electrons and holes occurs within the emissive layer, maximizing the light-generation efficiency.
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HOMO Level: Typically around -5.6 to -5.8 eV. This level must be well-aligned with the hole transport layer (HTL) for efficient hole injection.
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LUMO Level: Typically around -2.5 to -2.7 eV. This level should align with the electron transport layer (ETL) for efficient electron injection.
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Charge Mobility: Exhibits hole and electron mobilities in the range of 2 – 4 × 10⁻⁷ cm²/V·s, confirming its bipolar transport property.[9]
Photophysical Data Summary
MADN is characterized by strong absorption in the UV region and intense, narrow-band emission in the blue region of the visible spectrum.
| Property | Value | Significance in OLEDs | Reference(s) |
| Absorption (λₘₐₓ) | ~350-400 nm | Corresponds to the π-π* transition of the conjugated anthracene core. | [3][10] |
| Emission (λₑₘ) | ~440-460 nm (in solution/film) | Produces a highly desirable deep blue color. The exact peak can be slightly solvent or host-dependent. | [1] |
| Photoluminescence Quantum Yield | High | Indicates efficient conversion of absorbed energy into emitted light, leading to high device brightness. | [11] |
| Color (CIE Coordinates) | (approx. 0.15, 0.14) | Falls within the deep blue region of the chromaticity diagram, crucial for wide color gamut displays. | - |
Application in Organic Light-Emitting Diodes (OLEDs)
MADN's versatility allows it to be used in multiple roles within an OLED stack, primarily as a blue emitter or as a host for other emissive dopants.
MADN as a Host Material
An ideal host material must have a wider energy gap than the guest (dopant) emitter to ensure efficient energy transfer from the host to the guest. MADN's wide bandgap and high triplet energy make it an excellent host for various fluorescent dopants. Its role is to accept charge carriers (electrons and holes), form excitons, and efficiently transfer that energy to the dopant molecules, which then emit light of the desired color. Its excellent film-forming properties and thermal stability ensure the longevity and reliability of the device.[1][9]
Device Architecture and Energy Level Alignment
A typical multilayer OLED incorporating MADN as a host material is structured to optimize charge injection, transport, and recombination.
Caption: Energy level diagram of a typical OLED using MADN as a host material.
Performance in Inverted OLEDs (IBOLEDs)
MADN has also been successfully used as an effective electron-injecting interlayer in inverted bottom-emission OLEDs (IBOLEDs).[9] When doped with an n-type dopant like rubidium carbonate (Rb₂CO₃), the MADN:Rb₂CO₃ layer facilitates efficient electron injection from an indium-tin oxide (ITO) cathode. This application showcases MADN's versatility beyond the emissive layer, highlighting its stable chemical characteristics and robust electrical properties.[9]
Safety and Handling
According to supplier safety data, MADN is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant. The hazard code H302 signifies that it is harmful if swallowed (Acute Toxicity 4, Oral).
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Signal Word: Warning
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Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) stands as a highly successful and versatile material in the field of organic electronics. Its carefully engineered molecular structure provides the requisite thermal, morphological, and electrochemical stability needed for demanding OLED applications. Its ability to function as both a high-efficiency, deep-blue emitter and a stable host material has made it indispensable for the fabrication of long-lasting, full-color displays and lighting solutions.
Future research will likely focus on developing derivatives of MADN. By strategically modifying the peripheral substituent groups, researchers aim to further tune the emission color, improve charge mobility, and enhance quantum efficiency, pushing the boundaries of OLED performance even further.
References
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Lee, S., et al. (2018). 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene doped rubidium carbonate as an effective electron injecting interlayer on indium-tin oxide cathode in inverted bottom-emission organic light-emitting diodes. AIP Publishing. [Link]
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Synthesis and properties of novel 9,10-di(naphthalen-2-yl) anthracene derivatives. (2015). ResearchGate. [Link]
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Synthesis and Structural Studies of Two New Anthracene Derivatives. (2019). MDPI. [Link]
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2021). ResearchGate. [Link]
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Anthracene | (C6H4CH)2 | CID 8418. (n.d.). PubChem. [Link]
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Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2024). PubMed Central. [Link]
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